Ethyl acetylglycinate

描述

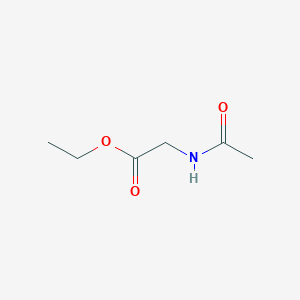

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-acetamidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-3-10-6(9)4-7-5(2)8/h3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBDTBHJFINMSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172542 | |

| Record name | Ethylaceturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1906-82-7 | |

| Record name | Ethyl acetamidoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1906-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylaceturate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001906827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylaceturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-acetylglycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl acetylglycinate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties, structure, and experimental protocols related to ethyl acetylglycinate. The information is presented to support research, development, and application of this compound in various scientific fields.

Core Chemical Properties

This compound, also known as ethyl 2-acetamidoacetate, is a derivative of the amino acid glycine (B1666218).[1][2] It is commonly encountered as a white to off-white crystalline powder.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative chemical and physical properties of this compound.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C6H11NO3 | [1][4][5] |

| Molecular Weight | 145.16 g/mol | [3][6][4][5] |

| CAS Number | 1906-82-7 | [3][6][4][5] |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | 42-48 °C | [1] |

| 47 °C | [7][8] | |

| Boiling Point | 260 °C | [1] |

| 143 °C at 15 mmHg | [7][8] | |

| Density (estimate) | 1.2511 g/cm³ | [1] |

Table 2: Structural and Identification Parameters

| Identifier | Value | Source(s) |

| IUPAC Name | ethyl 2-acetamidoacetate | [1] |

| Synonyms | Acetylglycine ethyl ester, Ethyl acetamidoacetate, N-Acetylglycine ethyl ester | [1][6][4] |

| InChI | InChI=1S/C6H11NO3/c1-3-10-6(9)4-7-5(2)8/h3-4H2,1-2H3,(H,7,8) | [1][6][4] |

| InChIKey | AMBDTBHJFINMSE-UHFFFAOYSA-N | [6][4] |

| Canonical SMILES | CCOC(=O)CNC(=O)C | [1] |

Chemical Structure

The structure of this compound features an ethyl ester group and an N-acetylated amine group attached to a central glycine backbone.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the N-acetylation of ethyl glycinate (B8599266).

Materials:

-

Ethyl glycinate hydrochloride

-

Sodium hydroxide (B78521)

-

Diethyl ether

-

Acetic anhydride

-

Stirring apparatus

-

Cooling bath (ice/water)

-

Rotary evaporator

Procedure:

-

Prepare a solution of ethyl glycinate by neutralizing ethyl glycinate hydrochloride with a stoichiometric amount of sodium hydroxide in a suitable solvent such as diethyl ether.

-

Separate the ethyl glycinate solution from the aqueous layer.

-

In a separate flask, dissolve the prepared ethyl glycinate in pyridine.

-

While stirring and cooling the solution in an ice bath, slowly add acetic anhydride.[9]

-

After the addition is complete, continue to stir the reaction mixture for one hour at room temperature.[9]

-

Remove the pyridine and any excess reagents by evaporation under reduced pressure using a rotary evaporator to yield crude ethyl N-acetylglycinate.[9]

-

The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key signals to observe include a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group, a singlet for the acetyl methyl protons, a doublet for the α-methylene protons, and a triplet (or broad singlet) for the amide proton.

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) in a 5 mm NMR tube.

-

Instrumentation: An NMR spectrometer with a carbon probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom in the molecule. Expected signals include those for the two carbons of the ethyl group, the acetyl methyl carbon, the α-methylene carbon, and the two carbonyl carbons (ester and amide).

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Thin Film: Dissolve the compound in a volatile solvent (e.g., chloroform), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Obtain the IR spectrum over the range of approximately 4000-400 cm⁻¹. Key characteristic absorption bands to identify include the N-H stretch of the amide, C-H stretches of the alkyl groups, the C=O stretch of the ester, and the C=O stretch of the amide (Amide I band).

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique for this type of molecule.[4]

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum. The molecular ion peak (M⁺) corresponding to the molecular weight of the compound should be observed.

-

Analyze the fragmentation pattern to confirm the structure. Expected fragments would arise from the loss of the ethoxy group, the acetyl group, and other characteristic cleavages.

-

Logical Relationships in Analysis

The following diagram illustrates the workflow for the synthesis and characterization of this compound.

Caption: Workflow for synthesis and analysis.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0032262) [hmdb.ca]

- 2. chem.uiowa.edu [chem.uiowa.edu]

- 3. spectrabase.com [spectrabase.com]

- 4. EP0197659A1 - Process for synthesizing N-acetylglycine using novel promoters - Google Patents [patents.google.com]

- 5. pnnl.gov [pnnl.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethyl Acetylglycinate

This technical guide provides a comprehensive overview of this compound, a versatile compound with applications in pharmaceutical development and biochemical research. This document outlines its chemical properties, synthesis protocols, and key applications, presenting data in a clear and accessible format for laboratory and research settings.

Core Chemical and Physical Properties

This compound, also known as N-acetylglycine ethyl ester or Ac-Gly-OEt, is an ester derivative of the amino acid glycine (B1666218). Its fundamental properties are summarized below.

| Property | Value | References |

| CAS Number | 1906-82-7 | [1][2][][4][5] |

| Molecular Formula | C₆H₁₁NO₃ | [1][2][] |

| Molecular Weight | 145.16 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [1][2][] |

| Melting Point | 42-48 °C | [2][] |

| Boiling Point | 260 °C | [][6] |

| Synonyms | Acetyl-glycine ethyl ester, Ac-Gly-OEt, Ethyl 2-(acetylamino)acetate, Ethyl N-acetylglycinate | [2][][7][8] |

Synthesis of this compound

The synthesis of this compound can be achieved through several laboratory methods. Below are detailed protocols for two common synthetic routes.

2.1. Method 1: Acetylation of Ethyl Glycinate (B8599266)

This protocol involves the acetylation of ethyl glycinate using acetic anhydride (B1165640) in the presence of pyridine.[9]

Experimental Protocol:

-

Prepare a solution of ethyl glycinate. This can be done by treating ethyl glycinate hydrochloride with a base like sodium hydroxide (B78521) in an ether solution.

-

Dissolve the prepared ethyl glycinate in 70 ml of pyridine.

-

While stirring and cooling the solution, slowly add 31 gm of acetic anhydride.

-

After the addition is complete, continue to stir the mixture for one hour at room temperature.

-

Evaporate the solvent to yield ethyl N-acetyl-glycinate.

2.2. Method 2: Esterification of N-Acetylglycine

This method involves the direct esterification of N-acetylglycine with ethanol (B145695), catalyzed by a strongly acidic cation exchange resin.[6]

Experimental Protocol:

-

In a reaction vessel, combine N-acetylglycine and ethanol.

-

Add a strongly acidic styrene (B11656) cation exchange resin to the mixture.

-

Heat the mixture to reflux and maintain under strong stirring for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the cation exchange resin. The resin can be washed with ethanol and reused.

-

Combine the filtrate and the washings.

-

Distill the combined solution to recover the ethanol and concentrate the product to dryness to obtain this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via the acetylation of ethyl glycinate.

Caption: Synthesis workflow of this compound.

Applications in Research and Development

This compound serves as a key intermediate and building block in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Synthesis: It is utilized as an intermediate in the synthesis of various pharmaceutical compounds.[2] Its structure is particularly useful in the development of drugs targeting metabolic disorders.[2]

-

Biochemical Research: In the field of biochemistry, it is employed in studies concerning amino acid metabolism.[2] It aids researchers in understanding metabolic pathways and the significance of acetylation in biological systems.[2]

-

Peptide Chemistry: As a derivative of glycine, it is a valuable reagent in peptide synthesis and for studying protein structure and function.[2]

-

Cosmetic Formulations: Due to its moisturizing properties, this compound is also used in the formulation of skincare products to improve skin hydration and texture.[2]

While this compound is a derivative of glycine, it is important to note that not all glycine derivatives exhibit the same biological activity. For instance, a study on human dermal fibroblasts indicated that while glycinamide (B1583983) enhanced collagen production, other glycine derivatives, including N-acetylglycine, did not show similar effects.[] This highlights the specificity of molecular structure in determining biological function.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 4. Glycine, N-acetyl-, ethyl ester [webbook.nist.gov]

- 5. N-Acetylglycine ethyl ester | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 6. ACETYL-GLYCINE ETHYL ESTER [chembk.com]

- 7. Glycine, N-acetyl-, ethyl ester [webbook.nist.gov]

- 8. N-Acetylglycine Ethyl Ester 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. prepchem.com [prepchem.com]

Synthesis of Ethyl Acetylglycinate from Glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ethyl acetylglycinate, a valuable intermediate in the production of various bioactive molecules, including peptides and pharmaceuticals.[1] The synthesis is a well-established two-step process commencing with the esterification of glycine (B1666218) to form ethyl glycinate (B8599266), followed by the N-acetylation of the resulting ester. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

I. Overall Synthesis Pathway

The conversion of glycine to this compound proceeds through two sequential reactions:

-

Fischer Esterification: Glycine is reacted with ethanol (B145695) in the presence of an acid catalyst to yield ethyl glycinate hydrochloride. This reaction is a classic example of Fischer esterification, a cost-effective and straightforward method for converting carboxylic acids to esters.[2][3]

-

N-Acetylation: The ethyl glycinate is then acetylated on the nitrogen atom using an acetylating agent, typically acetic anhydride (B1165640), to produce the final product, this compound.

The overall transformation can be visualized as follows:

Caption: Overall reaction scheme for the synthesis of this compound from glycine.

II. Step 1: Esterification of Glycine to Ethyl Glycinate Hydrochloride

The first step involves the Fischer esterification of glycine. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][5] To drive the equilibrium towards the product, an excess of the alcohol (ethanol) is typically used, and a strong acid catalyst, such as hydrogen chloride or thionyl chloride, is employed.[6][7] The use of hydrogen chloride not only catalyzes the reaction but also converts the product into its hydrochloride salt, which often aids in its precipitation and purification.

Experimental Protocol: Fischer Esterification of Glycine

This protocol is adapted from established methods for the synthesis of amino acid esters.[8][9][10]

Materials:

-

Glycine

-

Absolute Ethanol

-

Hydrogen Chloride (gas) or Thionyl Chloride

-

Diethyl ether (for washing, optional)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend glycine in absolute ethanol.

-

Cool the mixture in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the suspension with stirring, or add thionyl chloride dropwise. The reaction is exothermic.

-

After the addition of the acid catalyst, remove the ice bath and heat the mixture to reflux.

-

Maintain the reflux for a period of 2-6 hours.[10]

-

After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to crystallize the ethyl glycinate hydrochloride.

-

Collect the crystalline product by vacuum filtration and wash with cold absolute ethanol or diethyl ether.

-

Dry the product under vacuum to obtain ethyl glycinate hydrochloride as a white crystalline solid.

Quantitative Data: Esterification of Glycine

| Parameter | Value | Reference |

| Reactants | ||

| Glycine to Absolute Ethanol to Hydrogen Chloride (weight ratio) | 1 : (2.5 - 3) : (0.5 - 0.8) | [8] |

| Glycine to Absolute Ethanol to Thionyl Chloride (molar ratio) | 1 : (0.5 - 1) : (1 - 4) | [10] |

| Reaction Conditions | ||

| Temperature with HCl | 70-80 °C | [8] |

| Temperature with Thionyl Chloride | 20-90 °C | [10] |

| Reaction Time | 2-6 hours | [10] |

| Yield | ||

| Product Yield | > 94% | [8] |

III. Step 2: N-Acetylation of Ethyl Glycinate

In the second step, the amino group of ethyl glycinate is acetylated. This is commonly achieved by treating the ethyl glycinate (or its hydrochloride salt after neutralization) with acetic anhydride. Pyridine is often used as a solvent and a base to neutralize the hydrochloric acid if the hydrochloride salt is used as the starting material, and to catalyze the reaction.

Experimental Protocol: N-Acetylation of Ethyl Glycinate

This protocol is based on a reported synthesis of ethyl N-acetyl-glycinate.[11]

Materials:

-

Ethyl Glycinate Hydrochloride

-

Sodium Hydroxide (B78521)

-

Diethyl Ether

-

Pyridine

-

Acetic Anhydride

Procedure:

-

Prepare a solution of ethyl glycinate from its hydrochloride salt by treating it with a stoichiometric amount of sodium hydroxide in an appropriate solvent like ether.

-

Separate the organic layer containing the free ethyl glycinate and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

In a separate flask, dissolve the dried ethyl glycinate in pyridine.

-

Cool the solution in an ice bath and slowly add acetic anhydride with stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for one hour.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by distillation or recrystallization.

Quantitative Data: N-Acetylation of Ethyl Glycinate

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl Glycinate Hydrochloride | 31 g | [11] |

| Pyridine | 70 ml | [11] |

| Acetic Anhydride | 31 g | [11] |

| Reaction Conditions | ||

| Temperature | Cooling, then room temperature | [11] |

| Reaction Time | 1 hour | [11] |

| Yield | ||

| Product Yield | 55% | [11] |

IV. Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental procedure, from starting materials to the final purified product.

Caption: Flowchart of the experimental workflow for the synthesis of this compound.

V. Conclusion

The synthesis of this compound from glycine is a robust and well-documented process that is accessible in a standard laboratory setting. By following the detailed protocols and considering the quantitative data provided, researchers can reliably produce this important chemical intermediate for a variety of applications in drug development and biochemical research. Careful control of reaction conditions is crucial for achieving high yields and purity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. reddit.com [reddit.com]

- 3. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. echemi.com [echemi.com]

- 7. organic chemistry - Esterification of Glycine - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. CN102199101A - Production method for ethyl glycinate hydrochloride - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN1733705A - Ethyl glycinate hydrochloride production method - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

Spectroscopic Analysis of Ethyl Acetylglycinate: A Technical Guide

Introduction

Ethyl acetylglycinate, also known as ethyl N-acetylglycinate or ethyl acetamidoacetate, is a derivative of the amino acid glycine. Its chemical formula is C6H11NO3 with a molecular weight of approximately 145.16 g/mol .[1] As a key building block in organic synthesis, particularly in the preparation of more complex molecules and potential pharmaceutical agents, a thorough understanding of its structural features is paramount. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development. The document outlines the key spectroscopic data in structured tables, details the experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.0-6.5 | Broad Singlet | 1H | N-H |

| 4.21 | Quartet | 2H | O-CH₂ -CH₃ |

| 3.98 | Doublet | 2H | N-CH₂ -C=O |

| 2.04 | Singlet | 3H | CH₃ -C=O |

| 1.28 | Triplet | 3H | O-CH₂-CH₃ |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). Actual chemical shifts can vary slightly depending on concentration and exact experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 170.3 | C =O (Ester) |

| 169.8 | C =O (Amide) |

| 61.5 | O-C H₂-CH₃ |

| 42.2 | N-C H₂-C=O |

| 23.0 | C H₃-C=O |

| 14.2 | O-CH₂-C H₃ |

Note: These are typical chemical shift values and can be influenced by the solvent and other experimental parameters.[2]

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300 | Strong, Broad | N-H Stretch (Amide) |

| 2980-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend (Amide II) |

| ~1200 | Strong | C-O Stretch (Ester) |

Note: The IR spectrum of a compound provides information about the functional groups present.[3]

Table 4: Mass Spectrometry (MS) Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 145 | Moderate | [M]⁺ (Molecular Ion) |

| 102 | High | [M - C₂H₅O]⁺ or [M - CH₃CO]⁺ |

| 88 | High | [M - C₂H₅O₂]⁺ |

| 74 | Moderate | [CH₂=C(OH)NHCH₃]⁺ |

| 43 | High (Base Peak) | [CH₃CO]⁺ |

Note: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[4] The molecular ion peak may be of low abundance or absent in electron ionization mass spectra.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[6]

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.

-

Filtration and Transfer : Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final height of the solution in the tube should be about 4-5 cm.

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field homogeneity is optimized (shimming) to ensure high resolution.

-

Data Acquisition :

-

¹H NMR : A standard one-dimensional proton experiment is typically run first. Key parameters to set include the number of scans, the relaxation delay, and the acquisition time. For quantitative results, a longer relaxation delay (at least 5 times the longest T1 relaxation time) is necessary.[7]

-

¹³C NMR : A proton-decoupled ¹³C experiment is standard. This provides a spectrum with single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing : The raw data (Free Induction Decay, FID) is processed using a Fourier transform to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

-

Sample Preparation (Thin Solid Film Method) :

-

Place a small amount (a few milligrams) of solid this compound into a small vial.

-

Add a few drops of a volatile solvent, such as methylene (B1212753) chloride or acetone, to dissolve the solid completely.

-

Using a pipette, place a drop of this solution onto the surface of a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, which will leave a thin film of the compound on the plate.

-

-

Data Acquisition :

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate (if necessary, depending on the instrument's setup).

-

Acquire the spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis : The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (in cm⁻¹). The characteristic absorption bands are then correlated with specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition.[8]

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol (B129727) or acetonitrile. The concentration should be in the range of µg/mL to ng/mL, depending on the instrument's sensitivity.

-

It is crucial to ensure the sample is clean to avoid contamination and ion suppression.[9]

-

-

Sample Introduction : The sample can be introduced into the mass spectrometer in several ways. For a pure compound, direct infusion via a syringe pump is a common method. Alternatively, the sample can be introduced through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization : The molecules must be ionized before they can be analyzed. Electron Ionization (EI) is a common technique used with GC-MS, which often causes extensive fragmentation. "Soft" ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are typically used with LC-MS and often result in a more abundant molecular ion peak.[10]

-

Mass Analysis : The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

-

Data Analysis : The mass spectrum is a plot of relative ion intensity versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, from which the molecular weight can be determined. The fragmentation pattern provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound like this compound.

References

- 1. Glycine, N-acetyl-, ethyl ester [webbook.nist.gov]

- 2. compoundchem.com [compoundchem.com]

- 3. IR _2007 [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 12.2 Interpreting Mass Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Acetylglycine | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Glycine, N-acetyl-, ethyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of Ethyl Acetylglycinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of Ethyl acetylglycinate (CAS No: 1906-82-7), a versatile intermediate compound utilized in pharmaceutical and peptide synthesis.[1][2] The document emphasizes its melting and boiling points, presenting a compilation of reported values and outlining the general experimental principles for their determination.

Core Physical Properties

This compound, also known as N-Acetylglycine ethyl ester or ethyl 2-acetamidoacetate, is a derivative of the amino acid glycine.[][4][5][6] At room temperature, it exists as a white to off-white crystalline powder.[2][][7]

Quantitative Data Summary

The melting and boiling points of this compound have been reported across various sources. These values are summarized in the table below for ease of comparison. It is important to note that boiling points are highly dependent on pressure.

| Physical Property | Reported Value(s) | Conditions |

| Melting Point | 42 - 50 °C | Not Applicable |

| Boiling Point | 260 °C | at 712 mmHg (94.9 kPa)[1] |

| 143 °C | at 15 mmHg[5][8] |

Detailed Reported Ranges for Melting Point:

Experimental Methodologies

While the provided literature cites the physical property values, detailed experimental protocols for these specific measurements are not available. However, the determination of melting and boiling points for a crystalline solid like this compound typically follows standard, well-established laboratory procedures.

Melting Point Determination: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline compound, this is typically observed as a narrow temperature range. A common laboratory method is using a melting point apparatus where a small sample of the crystalline powder is packed into a capillary tube and heated slowly. The temperatures at which the substance begins to melt and completely liquefies are recorded to define the melting point range.

Boiling Point Determination: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Since this property is pressure-dependent, it is crucial to report the pressure at which the boiling point was measured. The significant difference between the reported boiling points (260 °C vs. 143 °C) is due to the vast difference in the pressures at which they were measured (712 mmHg vs. 15 mmHg).[1][5][8] Standard methods involve heating the liquid in a distillation apparatus and measuring the temperature of the vapor that is in equilibrium with the boiling liquid, while the pressure is monitored with a manometer.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining and reporting the key physical properties of a chemical compound like this compound.

Caption: Logical workflow for physical property determination.

References

- 1. ACETYL-GLYCINE ETHYL ESTER [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-Acetylglycine Ethyl Ester 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. Glycine, N-acetyl-, ethyl ester [webbook.nist.gov]

- 7. cenmed.com [cenmed.com]

- 8. N-Acetylglycine Ethyl Ester 1906-82-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Solubility of Ethyl Acetylglycinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of ethyl acetylglycinate (also known as N-acetylglycine ethyl ester). A thorough review of scientific literature and chemical databases indicates a significant lack of publicly available quantitative solubility data for this specific compound in organic solvents. Consequently, this document provides a comprehensive, generalized experimental protocol for determining its solubility, a critical parameter in preclinical research and formulation development. Furthermore, this guide outlines the key physicochemical properties of this compound and presents a standardized workflow for solubility assessment in a visual format.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a compound is essential for predicting its solubility behavior and for the development of appropriate analytical methods. Below is a summary of the known properties of this compound.

| Property | Value |

| CAS Number | 1906-82-7 |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| Appearance | White shiny crystalline powder |

| Melting Point | 46-50 °C |

| Boiling Point | 143 °C at 15 mmHg |

Experimental Protocol for Solubility Determination

The following detailed methodology describes the experimental determination of this compound solubility. This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for measuring equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. A visual excess of solid should be present to ensure saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be empirically determined by taking measurements at various time points until the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to facilitate the separation of the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any residual solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method (e.g., HPLC).

-

Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility and reliability of the results.

-

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be organized into a clear and structured table to facilitate easy comparison between different solvents and conditions.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| [e.g., Methanol] | [e.g., 25] | ||

| [e.g., Ethanol] | [e.g., 25] | ||

| [e.g., Acetone] | [e.g., 25] | ||

| [e.g., Ethyl Acetate] | [e.g., 25] | ||

| [e.g., Dichloromethane] | [e.g., 25] | ||

| ... | ... |

Mandatory Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

The Pivotal Role of Ethyl Acetylglycinate in the Synthesis of Unnatural Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl acetylglycinate, a readily accessible derivative of the simplest amino acid, glycine (B1666218), serves as a cornerstone in the synthesis of non-proteinogenic or "unnatural" amino acids. These novel building blocks are of paramount importance in modern drug discovery and chemical biology, offering the potential to enhance the therapeutic properties of peptides and other bioactive molecules. This technical guide provides an in-depth exploration of the utility of this compound as a glycine enolate equivalent, with a particular focus on its application in photoalkylation reactions for the construction of diverse unnatural amino acids. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the practical application of these methodologies in a research and development setting.

Core Application: Photoalkylation for Unnatural Amino Acid Synthesis

A seminal and enduring method for the utilization of this compound in unnatural amino acid synthesis is through a photoalkylation reaction. This approach, first reported by Elad and Sinnreich in 1965, leverages the principles of radical chemistry to forge new carbon-carbon bonds at the α-position of the glycine backbone. The reaction is particularly notable for its use of readily available starting materials and its capacity to introduce a variety of side chains.

Reaction Principle

The photoalkylation of this compound proceeds via a radical-mediated addition to alkenes or other suitable radical acceptors. In a typical procedure, a solution of this compound and an excess of a terminal olefin or toluene (B28343) is irradiated with ultraviolet light in the presence of a photosensitizer, most commonly acetone. The acetone, upon absorbing UV radiation, is excited to its triplet state and initiates a radical chain reaction by abstracting a hydrogen atom from the α-carbon of the this compound. The resulting glycine-derived radical then adds to the alkene, leading to the formation of a new, more complex amino acid derivative.

dot

Caption: Mechanism of acetone-sensitized photoalkylation of this compound.

Quantitative Data Summary

The photoalkylation of this compound has been successfully applied to a range of terminal olefins and toluene, yielding the corresponding unnatural amino acid derivatives. The yields, while modest, demonstrate the viability of this approach for accessing novel structures.

| Alkene/Arene | Unnatural Amino Acid Derivative Synthesized | Yield (%) |

| But-1-ene | DL-Norleucine derivative | 10-12 |

| Isobutene | DL-Leucine derivative | 10-12 |

| Hex-1-ene | DL-2-Amino-octanoic acid derivative | 10-12 |

| Oct-1-ene | DL-2-Amino-decanoic acid derivative | 10-12 |

| Toluene | DL-Phenylalanine derivative | 3-4 |

Experimental Protocols

The following protocols are based on the original work by Elad and Sinnreich and represent a foundational methodology for the photoalkylation of this compound. Modern adaptations may employ different light sources and purification techniques.

General Procedure for Photoalkylation with Terminal Olefins

Materials:

-

This compound (0.7 mole)

-

Terminal olefin (e.g., hex-1-ene) (0.1 mole)

-

t-Butyl alcohol

-

Acetone

-

Hanovia type S 200 W high-pressure quartz mercury-vapor lamp (or equivalent)

Procedure:

-

A solution of the terminal olefin (0.1 mole) and this compound (0.7 mole) is prepared in t-butyl alcohol in the presence of acetone.

-

The solution is placed in a suitable quartz reaction vessel.

-

The reaction mixture is irradiated with a high-pressure quartz mercury-vapor lamp at room temperature. The irradiation time will vary depending on the specific olefin and the intensity of the light source. Monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) is recommended.

-

Upon completion of the reaction, the solvent and excess reactants are removed under reduced pressure.

-

The resulting crude product is purified by appropriate methods, such as distillation or column chromatography, to yield the ethyl N-acetyl-α-amino acid derivative.

-

The identity and purity of the product are confirmed by analytical techniques, including melting point determination, infrared (IR) spectroscopy, and comparison with authentic samples.

Procedure for Photoalkylation with Toluene

Materials:

-

This compound

-

Toluene

-

Acetone

-

Hanovia type S 200 W high-pressure quartz mercury-vapor lamp (or equivalent)

Procedure:

-

A solution of this compound and toluene is prepared in acetone.

-

The solution is irradiated in a quartz vessel with a high-pressure mercury-vapor lamp at room temperature.

-

Work-up and purification are performed as described in the general procedure for terminal olefins to isolate DL-N-acetylphenylalanine ethyl ester.

Logical Workflow for Unnatural Amino Acid Synthesis via Photoalkylation

dot

Caption: Workflow for synthesizing unnatural amino acids using this compound.

Concluding Remarks

This compound remains a valuable and cost-effective starting material for the synthesis of unnatural amino acids. The photoalkylation methodology, while established, offers a straightforward entry into a variety of novel amino acid structures. For researchers in drug development, the ability to readily synthesize derivatives of norleucine, leucine, and phenylalanine, as well as longer-chain amino acids, provides a powerful tool for probing structure-activity relationships and designing next-generation therapeutics. While the yields of the original photochemical method are moderate, modern advancements in photoredox catalysis and flow chemistry may offer avenues for optimizing and expanding the scope of this versatile transformation. Further exploration into diastereoselective and enantioselective variants of this radical-based approach could significantly enhance its utility in the asymmetric synthesis of chiral unnatural amino acids.

A Technical Guide to High-Purity Ethyl Acetylglycinate for Researchers and Drug Development Professionals

An in-depth overview of the commercial landscape, synthesis, purification, and analytical characterization of high-purity Ethyl acetylglycinate, a key intermediate in pharmaceutical and peptide synthesis.

This compound (also known as N-acetylglycine ethyl ester or Ac-Gly-OEt) is a derivative of the amino acid glycine (B1666218) that serves as a versatile building block in organic synthesis. Its application is particularly prominent in the pharmaceutical industry, where it functions as a crucial intermediate in the development of various therapeutic agents and in the synthesis of peptides.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the commercial availability, synthesis, purification, and analytical quality control of high-purity this compound.

Commercial Suppliers of High-Purity this compound

A variety of chemical suppliers offer this compound in different grades and quantities. High-purity grades, typically exceeding 98%, are readily available for research and development purposes. The selection of a supplier often depends on the required purity, quantity, and available documentation, such as Certificates of Analysis (CoA).

| Supplier | Product Name | CAS Number | Purity Specification | Available Quantities |

| TCI (Tokyo Chemical Industry) | N-Acetylglycine Ethyl Ester | 1906-82-7 | >98.0% (GC)(N) | 1g, 25g |

| Fisher Scientific (distributing TCI America) | N-Acetylglycine Ethyl Ester 98.0+% | 1906-82-7 | ≥98.0% (N)[2] | 1g, 25g |

| MedChemExpress | This compound | 1906-82-7 | Not specified | Custom |

| Lab Pro Inc. | N-Acetylglycine Ethyl Ester | 1906-82-7 | Min. 98.0% (N)[3] | 1g |

| CymitQuimica (distributing TCI) | N-Acetylglycine Ethyl Ester | 1906-82-7 | >98.0%(GC)(N)[4] | 1g, 25g |

| Chem-Impex | Acetyl-glycine ethyl ester | 1906-82-7 | Not specified | Not specified |

Synthesis and Purification of High-Purity this compound

The synthesis of this compound is typically achieved through the N-acetylation of glycine followed by esterification, or by the direct acetylation of glycine ethyl ester. The subsequent purification is critical to achieving the high purity required for pharmaceutical applications.

Experimental Protocols

1. Synthesis of Acetylglycine (Precursor)

This protocol is adapted from a standard procedure for the acetylation of amino acids.[5]

-

Materials: Glycine, Acetic Anhydride (B1165640), Deionized Water.

-

Procedure:

-

In a suitable flask equipped with a mechanical stirrer, dissolve 75 g (1 mole) of glycine in 300 mL of deionized water. Stir until the glycine is nearly completely dissolved.

-

Add 215 g (2 moles) of 95% acetic anhydride to the glycine solution in one portion.

-

Continue to stir vigorously for 15-20 minutes. The solution will become hot, and acetylglycine may begin to crystallize.

-

Cool the reaction mixture in a refrigerator (5-7 °C) overnight to ensure complete crystallization.

-

Collect the precipitated acetylglycine by vacuum filtration using a Büchner funnel.

-

Wash the crystals with ice-cold deionized water and dry at 100-110 °C.

-

The filtrate can be concentrated under reduced pressure to yield a second crop of crystals.

-

2. Esterification of Acetylglycine to this compound

This protocol describes the esterification of acetylglycine using ethanol (B145695) and an acid catalyst.

-

Materials: Acetylglycine, Anhydrous Ethanol, Strong Acid Cation Exchange Resin (e.g., Amberlyst 15) or Concentrated Sulfuric Acid, Diethyl Ether.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the synthesized acetylglycine and anhydrous ethanol.

-

Add a catalytic amount of a strong acid cation exchange resin or slowly add concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 3-4 hours.

-

Cool the reaction mixture to room temperature.

-

If a resin was used, filter it off and wash with ethanol. Combine the filtrate and washings.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The crude this compound can then be purified.

-

3. Purification of this compound by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds.[6][7][8][9]

-

Materials: Crude this compound, Ethanol, Deionized Water, Diethyl Ether.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

-

To the hot solution, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.

-

Allow the flask to cool slowly to room temperature, followed by cooling in an ice-water bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of a cold ethanol/water mixture or cold diethyl ether.

-

Dry the crystals under vacuum to remove residual solvent.

-

Analytical Quality Control

To ensure the high purity of this compound, several analytical techniques are employed. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds, making it ideal for assessing the purity of this compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.

-

GC-MS Parameters:

-

GC Column: A non-polar capillary column, such as a DB-5MS (5%-phenyl)-methylpolysiloxane, is commonly used.[10] A typical column dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 70-80 °C, ramped up to 260-280 °C.[11][12]

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 40-450.

-

-

Data Analysis: The purity is determined by the relative peak area of this compound in the total ion chromatogram (TIC). The mass spectrum of the main peak should correspond to the known fragmentation pattern of this compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is used to confirm the structure of this compound and to detect the presence of proton-containing impurities.

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or deuterium (B1214612) oxide (D₂O).

-

NMR Parameters:

-

Spectrometer Frequency: 400-600 MHz.[13]

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

Expected ¹H-NMR Spectrum of this compound (in CDCl₃):

-

~1.25 ppm (triplet, 3H): Corresponds to the methyl protons (-CH₃) of the ethyl group, coupled to the methylene (B1212753) protons.

-

~2.05 ppm (singlet, 3H): Corresponds to the methyl protons (-CH₃) of the acetyl group.

-

~4.00 ppm (doublet, 2H): Corresponds to the methylene protons (-CH₂-) of the glycine backbone, coupled to the amide proton.

-

~4.15 ppm (quartet, 2H): Corresponds to the methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons.

-

~6.0-7.0 ppm (broad singlet, 1H): Corresponds to the amide proton (-NH-). The chemical shift of this proton can be variable and it may exchange with D₂O.

-

Application in Peptide Synthesis: Synthesis of Glycylglycine Ethyl Ester

This compound is a valuable starting material for the synthesis of dipeptides and larger peptide chains. The acetyl group serves as a protecting group for the N-terminus, which can be deprotected under acidic conditions to allow for subsequent coupling reactions.

Experimental Protocol: Synthesis of Glycylglycine Ethyl Ester

-

Materials: this compound, Hydrochloric Acid (HCl), Glycine ethyl ester hydrochloride, a coupling agent (e.g., DCC/HOBt or HATU), a tertiary base (e.g., Diisopropylethylamine - DIPEA), and appropriate solvents (e.g., Dichloromethane - DCM, Dimethylformamide - DMF).

-

Step 1: Deprotection of this compound:

-

Dissolve this compound in a suitable solvent such as dioxane or methanol.

-

Add an aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux for a specified time to hydrolyze the acetyl group, yielding glycine ethyl ester.

-

Neutralize the reaction mixture and extract the glycine ethyl ester.

-

-

Step 2: Peptide Coupling:

-

Dissolve this compound (as the N-protected amino acid) and glycine ethyl ester hydrochloride (as the C-protected amino acid) in an appropriate solvent like DMF or DCM.

-

Add a tertiary base such as DIPEA to neutralize the hydrochloride salt.

-

Add the coupling agent (e.g., HATU) and allow the reaction to proceed at room temperature until completion.

-

Work up the reaction mixture to isolate the protected dipeptide, N-acetyl-glycylglycine ethyl ester.

-

-

Step 3: Final Deprotection (if required):

-

The N-acetyl and C-ethyl ester protecting groups can be removed by acidic or basic hydrolysis to yield the free dipeptide, Glycylglycine.

-

Visualizing Workflows

To further elucidate the processes described, the following diagrams illustrate the key experimental workflows.

Caption: Workflow for the synthesis and purification of high-purity this compound.

Caption: Workflow for the synthesis of a dipeptide using this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Acetylglycine Ethyl Ester 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. labproinc.com [labproinc.com]

- 4. N-Acetylglycine Ethyl Ester | CymitQuimica [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. scispace.com [scispace.com]

- 13. Acetylglycine | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Coupling of Ethyl Acetylglycinate with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a peptide bond between the carboxylic acid of an N-protected amino acid and the amino group of another amino acid or peptide is a fundamental reaction in the synthesis of peptides and proteins. Ethyl acetylglycinate serves as a readily available N-acetyl protected glycine (B1666218) building block. The acetyl group provides protection for the N-terminus, preventing self-polymerization and other unwanted side reactions during the coupling process. This document provides detailed protocols and reaction conditions for the coupling of this compound with various amino acid esters, a critical step in the synthesis of dipeptides and larger peptide chains. The methodologies described herein are essential for researchers in drug discovery and development, as well as for those in the broader fields of biochemistry and molecular biology.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and yields for the synthesis of various N-acetylglycyl dipeptide esters. While specific data for the coupling of this compound with amino acid ethyl esters is not extensively tabulated in the literature, the following data for the synthesis of N-acetylglycyl dipeptide 2,4,6-trimethylbenzyl (TMB) and p-nitrobenzyl (NB) esters provides valuable insights into the expected yields and reaction parameters.[1] The coupling was performed using the cyanomethyl ester of N-acetylglycine.[1]

Table 1: Synthesis of N-Acetylglycyl-Dipeptide Esters [1]

| Amino Acid Ester | Reaction Time (hr) | Yield (%) | Melting Point (°C) |

| Gly-OTMB | 48 | 86 | 111-112 |

| L-Ala-OTMB | 48 | 80 | 162-163 |

| L-Leu-OTMB | 48 | 81 | 129-130 |

| L-Val-OTMB | 120 | 73 | 179-180 |

| L-Phe-ONB | 48 | 91 | 134-135 |

| L-Tyr(Bz)-OTMB | 72 | 81 | 165-166 |

OTMB: 2,4,6-trimethylbenzyl ester; ONB: p-nitrobenzyl ester; Tyr(Bz): O-benzyl-L-tyrosine.

Experimental Protocols

Herein, we provide detailed solution-phase protocols for the coupling of this compound with a generic amino acid ethyl ester using two common and efficient coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

Protocol 1: EDC/HOBt Mediated Coupling

This protocol describes a general procedure for the coupling of this compound with an amino acid ethyl ester using EDC and HOBt. This method is widely used due to its efficiency and the water-soluble nature of the urea (B33335) byproduct, which simplifies purification.[2][3]

Materials:

-

This compound

-

Amino acid ethyl ester hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

1 M aqueous hydrochloric acid solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Preparation of the Reaction Mixture:

-

To a clean, dry round-bottom flask, add the amino acid ethyl ester hydrochloride (1.0 equivalent).

-

Dissolve the amino acid ester in anhydrous DCM or DMF (approximately 10 mL per mmol of amino acid ester).

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA or TEA (1.1 equivalents) dropwise to the solution to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at 0 °C.

-

-

Activation of this compound:

-

In a separate flask, dissolve this compound (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

-

Add this solution to the reaction mixture containing the amino acid ethyl ester.

-

Slowly add EDC·HCl (1.1 equivalents) to the reaction mixture at 0 °C.

-

-

Coupling Reaction:

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours.

-

Gradually warm the reaction to room temperature and continue stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297).

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude dipeptide ester by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient uronium-based coupling reagent that often leads to faster reactions and higher yields with minimal racemization.[4]

Materials:

-

This compound

-

Amino acid ethyl ester hydrochloride

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

1 M aqueous hydrochloric acid solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Preparation of the Reaction Mixture:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF (5-10 mL per mmol of this compound).

-

Add DIPEA (2.0 equivalents) to the solution and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

-

-

Coupling Reaction:

-

In a separate flask, dissolve the amino acid ethyl ester hydrochloride (1.1 equivalents) in anhydrous DMF and add DIPEA (1.2 equivalents).

-

Add the amino acid ester solution to the pre-activated this compound solution.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Workup:

-

Upon completion of the reaction, dilute the mixture with ethyl acetate.

-

Wash the organic phase with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-acetyl-dipeptide ethyl ester.

-

Mandatory Visualization

The following diagrams illustrate the general workflow and chemical pathway for the coupling of this compound with an amino acid ethyl ester.

Caption: General workflow for the synthesis of a dipeptide ester.

Caption: Reaction pathway for EDC/HOBt mediated peptide coupling.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

Ethyl Acetylglycinate: A Versatile N-Protected Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl acetylglycinate, also known as N-acetylglycine ethyl ester or ethyl 2-acetamidoacetate, is a valuable reagent in organic synthesis. While not a protecting group in the conventional sense of being temporarily installed on a functional group of a complex molecule, it serves as a crucial N-protected glycine (B1666218) building block. The acetyl group safeguards the amino functionality, while the ethyl ester protects the carboxylic acid, allowing for selective reactions at other sites or controlled deprotection and subsequent transformations. Its application is particularly notable in the synthesis of peptides and various heterocyclic compounds, which are foundational structures in many pharmaceutical agents.

Synthesis of this compound

The preparation of this compound is typically achieved through the N-acetylation of ethyl glycinate (B8599266). A common laboratory-scale procedure involves the reaction of ethyl glycinate with acetic anhydride (B1165640) in the presence of a base like pyridine.

Experimental Protocol: Synthesis of Ethyl N-acetyl-glycinate

To a solution of ethyl glycinate in pyridine, acetic anhydride is added slowly while stirring and maintaining a cool temperature. The reaction mixture is then stirred at room temperature for an hour. Following the reaction, the solvent is evaporated to yield ethyl N-acetyl-glycinate.[1]

| Parameter | Value |

| Starting Material | Ethyl glycinate |

| Reagent | Acetic anhydride |

| Solvent | Pyridine |

| Reaction Time | 1 hour |

| Temperature | Room Temperature (after initial cooling) |

| Yield | 55% |

Reactions and Deprotection of this compound

The utility of this compound as a synthetic intermediate stems from the selective deprotection of either the N-acetyl or the C-terminal ethyl ester group, or its direct use in condensation reactions.

Hydrolysis of the Ethyl Ester

The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield N-acetylglycine. Basic hydrolysis, or saponification, is often preferred as it is generally a high-yielding and irreversible reaction.

Experimental Protocol: Basic Hydrolysis of this compound (General Procedure)

This compound is refluxed with an aqueous solution of a base, such as sodium hydroxide. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and acidified to precipitate the N-acetylglycine product.

| Parameter | General Condition |

| Reagent | Sodium Hydroxide (aqueous) |

| Condition | Reflux |

| Product | N-acetylglycine |

Deprotection of the N-Acetyl Group

The N-acetyl group is a robust protecting group and its removal typically requires harsh conditions, such as strong acid or base at elevated temperatures. This stability can be advantageous in multi-step syntheses where other protecting groups need to be removed under milder conditions.

Experimental Protocol: N-Deacetylation (General Procedure)

The N-acetylated compound is heated under reflux in the presence of a strong acid, such as hydrochloric acid, in a suitable solvent like a mixture of ethanol (B145695) and water. These conditions can be harsh and may not be compatible with substrates sensitive to strong acids.

| Parameter | General Condition |

| Reagent | Strong Acid (e.g., HCl) |

| Solvent | Ethanol/Water |

| Condition | Reflux |

Applications in Synthesis

This compound is a versatile precursor for a variety of more complex molecules, including peptides and heterocyclic structures.

Peptide Synthesis

In peptide synthesis, N-protected amino acids are fundamental building blocks. This compound can be hydrolyzed to N-acetylglycine, which can then be coupled with another amino acid or peptide fragment. The acetyl group can serve as a permanent N-terminal cap, mimicking a common post-translational modification in proteins.

The general workflow for incorporating an N-acetylated glycine unit into a peptide chain is depicted below:

Caption: Workflow for utilizing this compound in peptide synthesis.

Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. For instance, it can be used in the synthesis of pyrimidine (B1678525) derivatives, which are core structures in many biologically active molecules. The Biginelli reaction, a one-pot cyclocondensation, can utilize this compound or its derivatives to form dihydropyrimidinones.

The logical relationship for the synthesis of a pyrimidine derivative can be visualized as follows:

References

Application of Ethyl Acetylglycinate in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl acetylglycinate (ethyl N-acetylglycinate) as a versatile starting material in the synthesis of various heterocyclic compounds. While direct, one-pot syntheses from this compound are not extensively documented for all heterocyclic families, its functional groups offer a strategic entry point into key synthetic intermediates. This document details the established and potential pathways for the synthesis of oxazoles, and discusses related methodologies for pyrazoles, thiophenes, and pyridones where analogous starting materials are employed.

Synthesis of Oxazoles via Robinson-Gabriel Pathway

This compound is a suitable precursor for the synthesis of substituted oxazoles through the Robinson-Gabriel synthesis. This pathway involves the initial conversion of this compound to a 2-acylamino-ketone, which subsequently undergoes acid-catalyzed cyclodehydration to form the oxazole (B20620) ring.

Reaction Scheme:

The overall transformation can be depicted as a two-step process:

-

Formation of the 2-Acylamino-ketone Intermediate: This can be achieved through a Dakin-West type reaction where N-acetylglycine (derived from the hydrolysis of this compound) is reacted with an acid anhydride (B1165640) in the presence of a base. Alternatively, the ester can be directly converted to the corresponding α-acylamino ketone.

-

Cyclodehydration (Robinson-Gabriel Synthesis): The formed 2-acylamino-ketone is then treated with a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, to yield the oxazole.[1]

Logical Workflow for Oxazole Synthesis

Caption: Workflow for Oxazole Synthesis.

Experimental Protocol: Synthesis of a 2,5-Disubstituted Oxazole

This protocol outlines a representative synthesis of a 2,5-disubstituted oxazole starting from this compound.

Step 1: Synthesis of N-(1-phenyl-2-oxopropyl)acetamide (A 2-Acylamino-ketone)

-

Materials: N-acetylglycine (derived from hydrolysis of this compound), acetic anhydride, pyridine (B92270), phenylacetyl chloride.

-

Procedure:

-

N-acetylglycine is dissolved in a mixture of pyridine and acetic anhydride.

-

The solution is heated to reflux for a specified time to form an azlactone intermediate (Dakin-West reaction).

-

After cooling, the reaction mixture is treated with phenylacetyl chloride and heated to generate the desired 2-acylamino-ketone.

-

The product is isolated by extraction and purified by chromatography.

-

Step 2: Synthesis of 2-Methyl-5-phenyloxazole (Robinson-Gabriel Cyclodehydration)

-

Materials: N-(1-phenyl-2-oxopropyl)acetamide, concentrated sulfuric acid.

-

Procedure:

-

The N-(1-phenyl-2-oxopropyl)acetamide is slowly added to cold, concentrated sulfuric acid with stirring.

-

The mixture is gently warmed to initiate the cyclodehydration reaction.[1]

-

After the reaction is complete, the mixture is poured onto ice, and the product is neutralized with a base.

-

The crude oxazole is extracted with an organic solvent and purified by distillation or chromatography.

-

Quantitative Data Summary

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Ref. |

| 1 | N-Acetylglycine, Phenylacetyl chloride | Acetic anhydride, Pyridine, Reflux | N-(1-phenyl-2-oxopropyl)acetamide | 60-70 | [1] |

| 2 | N-(1-phenyl-2-oxopropyl)acetamide | Conc. H₂SO₄, 60 °C | 2-Methyl-5-phenyloxazole | 75-85 | [1] |

Potential Applications in Other Heterocyclic Syntheses

While direct protocols for the use of this compound in the synthesis of pyrazoles, thiophenes, and pyridones are not as prevalent, its structure is closely related to common starting materials for these classes of compounds.

Pyrazole (B372694) Synthesis

The Knorr pyrazole synthesis and related methods typically utilize β-ketoesters as starting materials.[2] this compound is not a β-ketoester; however, it could potentially be converted to one through Claisen condensation with an appropriate ester. A more direct, though less documented, approach would be the reaction of this compound with a hydrazine (B178648) derivative.

Conceptual Pathway for Pyrazolone Synthesis

Caption: Pyrazolone Synthesis Pathway.

Thiophene Synthesis

The Gewald aminothiophene synthesis is a powerful multicomponent reaction for preparing highly substituted thiophenes.[3] This reaction typically employs an α-cyanoester.[4][5] this compound does not possess a nitrile group. However, a synthetic equivalent or a modified reaction protocol could potentially allow for its use.

Pyridone and Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction that utilizes a β-ketoester, an aldehyde, and a nitrogen source to produce dihydropyridines, which can be oxidized to pyridines.[6] As with pyrazole synthesis, this compound would require prior conversion to a suitable β-dicarbonyl compound to be directly applicable in the traditional Hantzsch reaction. Similarly, the Biginelli reaction for the synthesis of dihydropyrimidinones also employs a β-ketoester.[7]

Conclusion